molecular formula C5H7BrO B14425638 3-Penten-2-one, 4-bromo- CAS No. 80356-20-3

3-Penten-2-one, 4-bromo-

Cat. No.: B14425638
CAS No.: 80356-20-3
M. Wt: 163.01 g/mol
InChI Key: SFEGAWKULWWXCA-UHFFFAOYSA-N
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Description

3-Penten-2-one, 4-bromo-: is an organic compound with the molecular formula C5H7BrO It is a derivative of pentenone, where a bromine atom is substituted at the fourth position of the pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 3-Penten-2-one: One common method to prepare 3-Penten-2-one, 4-bromo- involves the bromination of 3-Penten-2-one. This reaction typically uses bromine (Br2) as the brominating agent in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

Industrial Production Methods:

    Catalytic Bromination: In an industrial setting, the bromination process can be catalyzed using Lewis acids such as aluminum bromide (AlBr3) to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Penten-2-one, 4-bromo- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-).

    Addition Reactions: The compound can participate in addition reactions with halogens (e.g., Br2, Cl2) to form dihalogenated products.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

    Organic Synthesis: 3-Penten-2-one, 4-bromo- is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Biochemical Studies: The compound is used in biochemical research to study enzyme-catalyzed reactions involving halogenated substrates.

Industry:

    Material Science: In the field of material science, 3-Penten-2-one, 4-bromo- is used in the synthesis of polymers and advanced materials.

Mechanism of Action

Mechanism:

    Nucleophilic Substitution: The bromine atom in 3-Penten-2-one, 4-bromo- is susceptible to nucleophilic attack due to its electron-withdrawing nature.

Molecular Targets and Pathways:

    Enzyme Interaction: In biological systems, the compound can interact with enzymes that catalyze halogenation and dehalogenation reactions.

Comparison with Similar Compounds

Properties

CAS No.

80356-20-3

Molecular Formula

C5H7BrO

Molecular Weight

163.01 g/mol

IUPAC Name

4-bromopent-3-en-2-one

InChI

InChI=1S/C5H7BrO/c1-4(6)3-5(2)7/h3H,1-2H3

InChI Key

SFEGAWKULWWXCA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)Br

Origin of Product

United States

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